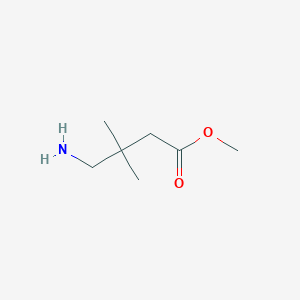
4-Amino-2-(1-methyl-1H-imidazol-4-yl)butan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Amino-2-(1-methyl-1H-imidazol-4-yl)butan-2-ol is a compound that features an imidazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms. Imidazole derivatives are known for their broad range of chemical and biological properties, making them significant in various fields such as pharmaceuticals, agrochemicals, and materials science .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-2-(1-methyl-1H-imidazol-4-yl)butan-2-ol typically involves the cyclization of amido-nitriles. One method involves the use of nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization to afford the desired imidazole derivative . The reaction conditions are mild and can include a variety of functional groups such as arylhalides and aromatic heterocycles .
Industrial Production Methods
Industrial production methods for imidazole derivatives often involve large-scale synthesis using similar cyclization techniques. The process is optimized for yield and purity, ensuring that the final product meets industrial standards for use in pharmaceuticals and other applications .
Análisis De Reacciones Químicas
Types of Reactions
4-Amino-2-(1-methyl-1H-imidazol-4-yl)butan-2-ol undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the compound into its oxidized form.
Reduction: Reducing agents can be used to reduce the compound, often leading to the formation of different imidazole derivatives.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and various halides for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions include various substituted imidazole derivatives, which can have different biological and chemical properties .
Aplicaciones Científicas De Investigación
4-Amino-2-(1-methyl-1H-imidazol-4-yl)butan-2-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Imidazole derivatives are known for their therapeutic potential, and this compound is no exception. It is researched for its potential use in treating various diseases.
Mecanismo De Acción
The mechanism of action of 4-Amino-2-(1-methyl-1H-imidazol-4-yl)butan-2-ol involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, leading to various biological effects. For example, it can inhibit certain enzymes, leading to antimicrobial activity .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other imidazole derivatives such as:
- 1-Methylimidazole
- 2-Methylimidazole
- 4-(2-Methylimidazol-1-yl)aniline
Uniqueness
What sets 4-Amino-2-(1-methyl-1H-imidazol-4-yl)butan-2-ol apart is its specific substitution pattern, which can lead to unique biological and chemical properties.
Propiedades
Fórmula molecular |
C8H15N3O |
|---|---|
Peso molecular |
169.22 g/mol |
Nombre IUPAC |
4-amino-2-(1-methylimidazol-4-yl)butan-2-ol |
InChI |
InChI=1S/C8H15N3O/c1-8(12,3-4-9)7-5-11(2)6-10-7/h5-6,12H,3-4,9H2,1-2H3 |
Clave InChI |
JJYBZBMFDTYQJK-UHFFFAOYSA-N |
SMILES canónico |
CC(CCN)(C1=CN(C=N1)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


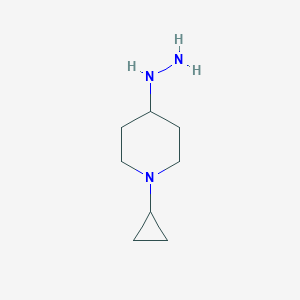
![5,7-Dimethylimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B13175383.png)
![2-[Cyclopentyl(methyl)amino]pyrimidine-5-carbaldehyde](/img/structure/B13175384.png)
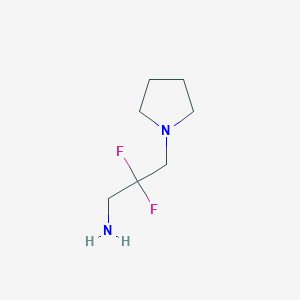
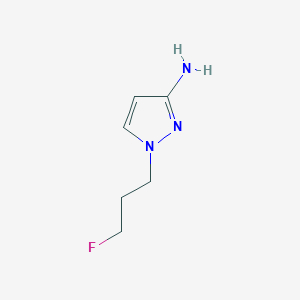
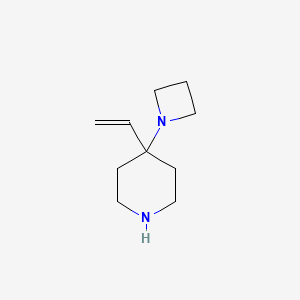
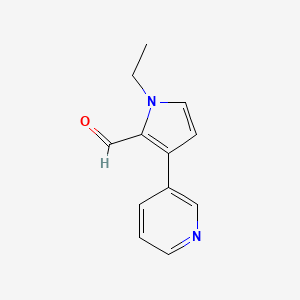
![1-[1-(Aminomethyl)cyclobutyl]ethan-1-one](/img/structure/B13175410.png)

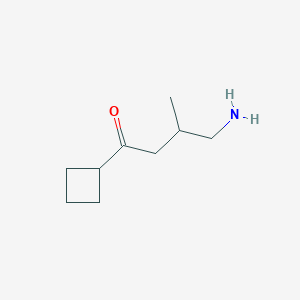

![3-([1-(Bromomethyl)cyclopropyl]methyl)furan](/img/structure/B13175441.png)
![(2E)-3-[5-(Aminomethyl)-1-methyl-1H-pyrazol-4-yl]prop-2-enoic acid](/img/structure/B13175453.png)
